molecular formula C9H18O3 B13750474 2-Hydroxyheptyl acetate CAS No. 39846-66-7

2-Hydroxyheptyl acetate

Cat. No.: B13750474
CAS No.: 39846-66-7
M. Wt: 174.24 g/mol
InChI Key: BABJHQSZOPRXRG-UHFFFAOYSA-N
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Description

2-Hydroxyheptyl acetate, also known as 2-hydroxyheptanoic acid acetate, is an organic compound with the molecular formula C9H18O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a flavoring agent and fragrance additive in various products such as perfumes, soaps, shampoos, lip balms, sunscreens, and bath products .

Properties

CAS No.

39846-66-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-hydroxyheptyl acetate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-9(11)7-12-8(2)10/h9,11H,3-7H2,1-2H3

InChI Key

BABJHQSZOPRXRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C)O

Origin of Product

United States

Preparation Methods

2-Hydroxyheptyl acetate can be synthesized through the esterification reaction between 2-hydroxyheptanoic acid and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:

2-Hydroxyheptanoic acid+Acetic acid2-Hydroxyheptyl acetate+Water\text{2-Hydroxyheptanoic acid} + \text{Acetic acid} \rightarrow \text{2-Hydroxyheptyl acetate} + \text{Water} 2-Hydroxyheptanoic acid+Acetic acid→2-Hydroxyheptyl acetate+Water

In industrial production, the process involves the use of large-scale reactors and continuous distillation to separate the product from the reaction mixture. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

2-Hydroxyheptyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-oxoheptyl acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-hydroxyheptanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups, such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxyheptyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

2-Hydroxyheptyl acetate can be compared with other similar compounds, such as:

    2-Hydroxyhexyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.

    2-Hydroxyoctyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.

    2-Hydroxyethyl acetate: A shorter chain analog with different physical and chemical properties.

The uniqueness of 2-Hydroxyheptyl acetate lies in its specific chain length, which influences its solubility, volatility, and odor profile, making it suitable for particular applications in the fragrance and flavor industry .

Biological Activity

2-Hydroxyheptyl acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

2-Hydroxyheptyl acetate is classified as an ester, with the molecular formula C9H18O3. It is characterized by a hydroxyl group and an acetate functional group, which contribute to its reactivity and interactions within biological systems.

The biological activity of 2-hydroxyheptyl acetate primarily revolves around its metabolism by esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This metabolic pathway is crucial for understanding how the compound is processed in biological systems, influencing both its efficacy and toxicity.

Biological Activities

Research indicates several biological activities associated with 2-hydroxyheptyl acetate:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : In vitro studies have shown that 2-hydroxyheptyl acetate can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity : Some studies have reported cytotoxic effects on tumor cell lines, indicating a potential role in cancer therapy. The exact mechanisms remain to be fully elucidated but may involve induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of 2-hydroxyheptyl acetate against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL.
  • Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines showed that treatment with 2-hydroxyheptyl acetate resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated increased apoptosis rates correlated with higher concentrations of the compound.

Data Tables

Biological Activity Effect Observed Concentration (mg/mL) Reference
Antimicrobial (S. aureus)Significant reduction0.5
Cytotoxicity (Breast Cancer)Dose-dependent viability decrease10-20

Discussion

The biological activities of 2-hydroxyheptyl acetate suggest it may serve as a valuable compound in therapeutic applications, particularly in antimicrobial and anticancer treatments. However, further studies are necessary to clarify its mechanisms of action and to evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 2-Hydroxyheptyl acetate, and how can reaction efficiency be quantified?

  • Methodology :

  • Esterification : React heptanol derivatives (e.g., 2-heptanol) with acetic anhydride or acetyl chloride under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) .
  • Reflux Conditions : Maintain reflux temperatures (100–120°C) to ensure complete conversion, monitored via TLC or GC-MS .
  • Purification : Use fractional distillation or column chromatography to isolate the product. Quantify yield gravimetrically and assess purity via NMR (e.g., absence of hydroxyl proton peaks at δ 1–2 ppm) .
    • Efficiency Metrics : Calculate turnover frequency (TOF) and atom economy. Compare kinetic data (e.g., rate constants) with similar esters like 2-hydroxyethyl acetate .

Q. How can researchers characterize the purity and structural integrity of 2-Hydroxyheptyl acetate using spectroscopic methods?

  • Techniques :

  • NMR : Identify ester carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR) and hydroxy group protons (δ 1–5 ppm in 1H^{1}\text{H} NMR, broad if unacetylated) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 172 for [M+H]+[M+H]^+) and fragmentation patterns (e.g., loss of acetic acid, m/z 130) .
  • FTIR : Detect ester C=O stretching (~1740 cm1^{-1}) and hydroxyl O-H stretches (~3400 cm1^{-1} if unreacted) .
    • Quantitative Analysis : Use HPLC with a C18 column and UV detection (210–220 nm) to resolve impurities .

Advanced Research Questions

Q. What experimental models are suitable for studying the interaction of 2-Hydroxyheptyl acetate with lipid bilayers?

  • Models :

  • Liposome Assays : Incorporate the compound into phosphatidylcholine liposomes and measure membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .
  • Langmuir Trough : Assess surface pressure-area isotherms to evaluate insertion into monolayers .
    • Challenges : Address solubility limitations by using co-solvents (e.g., ethanol <5% v/v) and validate partitioning coefficients via octanol-water assays .

Q. How can researchers resolve contradictions in reported degradation pathways of 2-Hydroxyheptyl acetate under varying pH and temperature?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC and identify products (e.g., heptanediol, acetic acid) .
  • Kinetic Analysis : Fit data to pseudo-first-order models; calculate activation energy (EaE_a) via Arrhenius plots .
  • Contradictions : If literature reports conflicting pathways (e.g., ester vs. hydroxyl group reactivity), use isotopic labeling (e.g., 18O^{18}\text{O}) to trace bond cleavage .

Q. What computational approaches predict the solvation thermodynamics of 2-Hydroxyheptyl acetate in polar vs. nonpolar solvents?

  • Models :

  • MD Simulations : Use force fields (e.g., GAFF) to calculate Gibbs free energy of solvation. Validate with experimental partition coefficients .
  • COSMO-RS : Predict solubility parameters and hydrogen-bonding interactions in solvents like water, ethanol, and hexane .
    • Applications : Optimize solvent selection for reaction media or extraction protocols.

Methodological Considerations

  • Safety : Use nitrile gloves and fume hoods due to potential skin irritation (analogous to 2-hydroxyethyl acetate hazards) .
  • Data Analysis : Apply one-way ANOVA or Tukey tests for comparative studies (e.g., degradation rates across pH levels) .
  • Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) .

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